molecular formula C8H11BO3 B7969905 (2-(2-Hydroxyethyl)phenyl)boronic acid CAS No. 1004619-37-7

(2-(2-Hydroxyethyl)phenyl)boronic acid

Cat. No.: B7969905
CAS No.: 1004619-37-7
M. Wt: 165.98 g/mol
InChI Key: WQDMNHJOQUIQPZ-UHFFFAOYSA-N
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Description

(2-(2-Hydroxyethyl)phenyl)boronic acid (CAS 1232424-23-5) is a valuable aryl boronic acid derivative of significant interest in medicinal chemistry and organic synthesis. This compound serves as a versatile building block in metal-catalyzed cross-coupling reactions, such as the renowned Suzuki-Miyaura coupling, to form novel carbon-carbon bonds . Its unique structure, featuring both a boronic acid group and a pendant hydroxyethyl group, enhances its utility in designing more complex molecules and can improve physicochemical and pharmacokinetic properties . In pharmaceutical research, boronic acids are recognized as bioisosteres of carboxylic acids and have gained prominence since the approval of boronic acid-based drugs like Bortezomib and Ixazomib . The mechanism of action for many bioactive boronic acids involves their ability to act as Lewis acids, reversibly forming covalent complexes with nucleophiles. Specifically, they can form tetrahedral complexes with hydroxyl groups in active site serine residues of enzymes, effectively inhibiting their activity, as seen in proteasome and β-lactamase inhibitors . Furthermore, phenylboronic acid derivatives can selectively bind to cis-diol groups, such as those found in sialic acids overexpressed on cancer cell surfaces . This binding is reversible and pH-dependent, offering a promising strategy for targeted cancer therapy and diagnostics by exploiting the acidic tumor microenvironment . This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

[2-(2-hydroxyethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4,10-12H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDMNHJOQUIQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CCO)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90698435
Record name [2-(2-Hydroxyethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004619-37-7
Record name [2-(2-Hydroxyethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Functionalization Strategies for Boronic Acid Derivatives

Established Synthetic Routes to Arylboronic Acids

The synthesis of arylboronic acids is a cornerstone of modern organic chemistry, with several well-established methods available. One of the most prevalent techniques involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent derived from an aryl halide, with a trialkyl borate (B1201080) ester. acs.orgwikipedia.org This is followed by hydrolysis to yield the desired arylboronic acid. acs.orgwikipedia.org

Transition metal-catalyzed cross-coupling reactions have also become a powerful tool for the synthesis of arylboronic acids. wikipedia.org The Miyaura borylation, for instance, utilizes a palladium catalyst to couple aryl halides or triflates with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov More recent advancements have enabled the direct C-H borylation of arenes, offering a more atom-economical approach. organic-chemistry.orgberkeley.edu This method often employs iridium or rhodium catalysts to facilitate the direct introduction of a boryl group onto the aromatic ring. organic-chemistry.orgberkeley.edu

Furthermore, a simplified and efficient palladium-catalyzed method has been developed for the direct synthesis of arylboronic acids from aryl chlorides using tetrahydroxydiboron (B82485) (B₂(OH)₄). nih.govorganic-chemistry.org This approach is noted for its tolerance of various functional groups and its use of bench-stable reagents. organic-chemistry.org

Targeted Synthesis of Substituted Phenylboronic Acid Scaffolds, including Analogs of (2-(2-Hydroxyethyl)phenyl)boronic acid

The synthesis of substituted phenylboronic acids, including analogs of this compound, often requires regioselective strategies. For hydroxyphenylboronic acids, a common route starts with a bromophenol. The hydroxyl group is typically protected before forming a Grignard reagent and reacting with a borate ester, followed by deprotection. google.com

The position of the substituent on the phenyl ring dictates the choice of starting material and synthetic strategy. For instance, the synthesis of 3-(2-Hydroxyethyl)phenyl)boronic acid and (4-(2-Hydroxyethyl)phenyl)boronic acid would start from the corresponding bromo- or iodo-phenylethanol derivatives, which are then subjected to borylation reactions. sigmaaldrich.comsigmaaldrich.com

The table below summarizes various synthetic approaches to substituted phenylboronic acid analogs.

Starting MaterialReagentsProductKey Features
Aryl Halides (e.g., bromophenols)1. Protecting group (e.g., BOC, TMS) 2. Mg or n-BuLi 3. Trialkyl borate 4. Hydrolysis/DeprotectionHydroxyphenylboronic acidsProtects the hydroxyl group during Grignard or lithium-halogen exchange. google.com
Aryl ChloridesB₂(OH)₄, Palladium catalystArylboronic acidsDirect borylation with good functional group tolerance. nih.govorganic-chemistry.org
ArenesPinacolborane, Iridium catalyst, followed by NaIO₄Arylboronic acidsOne-pot C-H activation and borylation. acs.orgberkeley.edu
Aryl CyanidesDiboron, Rhodium/Xantphos catalyst, DABCOArylboronic estersRegioselective borylation via carbon-cyano bond cleavage. organic-chemistry.org

Strategies for Introducing the 2-Hydroxyethyl Moiety onto Phenylboronic Acid Structures

Introducing the 2-hydroxyethyl group onto a phenylboronic acid scaffold can be achieved through several synthetic pathways. A common approach involves starting with a commercially available brominated or iodinated phenylethanol. This halo-substituted precursor can then undergo a borylation reaction, such as a Miyaura borylation or a Grignard-based method, to install the boronic acid group.

Another strategy involves the functionalization of a pre-existing phenylboronic acid derivative. For example, a formylphenylboronic acid can undergo a Wittig reaction or a Grignard addition with a suitable one-carbon synthon, followed by reduction to yield the 2-hydroxyethyl group. Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, can also be employed to couple a phenylboronic acid derivative with ethylene (B1197577) glycol vinyl ether, followed by hydrolysis.

The table below outlines different strategies for this transformation.

PrecursorReaction TypeReagentsResulting Moiety
Bromo- or Iodo-phenylethanolMiyaura BorylationBis(pinacolato)diboron, Pd catalystBoronic acid group introduced
Formylphenylboronic acidGrignard Reaction & ReductionMethylmagnesium bromide, NaBH₄2-Hydroxyethyl group formed
Phenylboronic acidHeck CouplingEthylene glycol vinyl ether, Pd catalyst2-Hydroxyethyl group introduced after hydrolysis

Post-Synthetic Functionalization and Derivatization of this compound

The presence of both a boronic acid and a hydroxyl group in this compound allows for a wide range of post-synthetic modifications, enabling its integration into larger systems and the creation of functional materials.

Covalent Grafting Approaches for Material Integration

The hydroxyl group of this compound serves as a key handle for covalent grafting onto various material surfaces. researchgate.net Esterification or etherification reactions can be used to attach the molecule to polymers or surfaces bearing complementary functional groups like carboxylic acids or halides. For instance, polymers with pendant hydroxyl groups can be functionalized with the boronic acid moiety. researchgate.net

The boronic acid group itself can be used for covalent attachment. It can react with diols present on a material's surface to form boronate esters. acs.org This reversible covalent interaction is particularly useful for creating stimuli-responsive materials. Furthermore, methods like silanization can be employed to covalently bond boronic acid-containing molecules to silica-based surfaces. mdpi.com The "grafting from" approach in polymer chemistry allows for the growth of polymer chains from a surface-immobilized initiator, and a molecule like this compound could be designed to act as such an initiator. researchgate.net

Supramolecular Assembly Techniques for Functional Architectures

The ability of boronic acids to form reversible covalent bonds with diols is a cornerstone of their use in supramolecular chemistry. acs.org this compound can participate in the formation of self-healing hydrogels by acting as a cross-linker for polymers containing diol units, such as polyvinyl alcohol (PVA). rsc.org The pH-responsiveness of the boronic acid-diol interaction allows for the dynamic control of the hydrogel's properties. rsc.org

Furthermore, the phenyl ring and the hydroxyethyl (B10761427) group can engage in non-covalent interactions such as hydrogen bonding and π-π stacking, which can drive the self-assembly of molecules into well-defined nanostructures. Phenylboronic acid moieties have been incorporated into layer-by-layer assemblies to create stimuli-responsive films and microcapsules. mdpi.com These assemblies can respond to changes in pH or the presence of specific analytes like sugars or hydrogen peroxide. mdpi.com The dual responsiveness of phenylboronic acid has been utilized to functionalize chitosan (B1678972) polymers for various applications. nih.gov

Mechanistic Investigations into the Molecular Recognition and Binding of Boronic Acid Systems

Detailed Analysis of Diol Complexation Mechanisms with Boronic Acids

The interaction between boronic acids and diols leads to the formation of reversible covalent complexes known as boronate esters. The mechanism of this complexation is a key area of study for understanding and optimizing boronic acid-based systems.

Boronic acids react with 1,2- and 1,3-diols to form five- and six-membered cyclic esters, respectively. rsc.orgwikipedia.org The formation of these esters is a reversible process involving the displacement of water molecules from the boronic acid. The stability of the resulting cyclic ester is influenced by several factors, including the geometric compatibility between the boronic acid and the diol.

In the case of (2-(2-Hydroxyethyl)phenyl)boronic acid, the ortho-hydroxyethyl group plays a crucial role. This compound is known to exist in equilibrium with its cyclic form, 1,3-dihydro-1-hydroxy-2,1-benzoxaborole. sigmaaldrich.com This intramolecular cyclization is a key feature that modulates its interaction with external diols. The formation of the benzoxaborole structure effectively creates a pre-organized binding site, which can enhance its affinity for certain diols. nih.govacs.org

The general mechanism for boronate ester formation involves the reaction of the sp²-hybridized boronic acid with a diol to form a more stable sp³-hybridized tetrahedral boronate ester. nih.gov This process is typically base-catalyzed.

The ortho-hydroxyethyl group in this compound is not merely a passive substituent; it actively participates in intramolecular interactions that dictate the molecule's conformation and reactivity. The primary intramolecular event is the cyclization to form 1,3-dihydro-1-hydroxy-2,1-benzoxaborole, also known as benzoboroxole. sigmaaldrich.comnih.govacs.org This intramolecular esterification is a reversible process, and the equilibrium between the open-chain and cyclic forms is influenced by factors such as solvent and pH.

Computational studies on related ortho-substituted phenylboronic acids have shown that intramolecular hydrogen bonding and other non-covalent interactions play a significant role in stabilizing specific conformers. beilstein-journals.orgnih.gov For this compound, the formation of the benzoxaborole ring introduces conformational rigidity and alters the Lewis acidity of the boron center. This change in electronic properties is a key determinant of its enhanced binding affinity for certain diols compared to simple phenylboronic acids. nih.govacs.org The pre-organization of the binding site reduces the entropic penalty associated with complex formation, leading to more stable boronate esters.

Influence of Environmental Factors on Boronic Acid-Analyte Interactions

The binding of boronic acids to diols is highly sensitive to the surrounding environment. Factors such as pH and the nature of the solvent can significantly impact the binding equilibria and the stability of the resulting complexes.

The interaction between boronic acids and diols is strongly pH-dependent. nih.govrsc.org Boronic acids are Lewis acids that exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The pKa of the boronic acid is a critical parameter, as the anionic tetrahedral form is generally more reactive towards diols. manchester.ac.uk For typical phenylboronic acids, the pKa is around 8.8, which means that efficient binding to diols occurs under alkaline conditions. wikipedia.orgresearchgate.net

The presence of the ortho-hydroxyethyl group in this compound, leading to the formation of benzoboroxole, significantly lowers the pKa to around 7.3. researchgate.net This lower pKa allows for efficient complexation with diols at or near physiological pH (7.4), which is a significant advantage for biological applications. nih.govacs.orgresearchgate.net The increased Lewis acidity of benzoboroxole is attributed to the release of ring strain upon transitioning from the trigonal planar to the tetrahedral state within the five-membered ring. nih.gov

Table 1: pKa Values of Selected Boronic Acids

CompoundpKaReference
Phenylboronic acid8.8 wikipedia.orgresearchgate.net
Benzoboroxole (cyclic form of this compound)7.3 researchgate.net
2-Formylphenylboronic acid~7.5 nih.gov
3-Acetamidophenylboronic acid~8.5 nih.gov

The choice of solvent can have a profound impact on the stability of boronic acid-diol complexes. nih.govacs.org Solvents can influence the reaction by solvating the reactants and products to different extents, thereby shifting the equilibrium. Polar protic solvents, such as water and alcohols, can form hydrogen bonds with both the boronic acid and the diol, affecting their reactivity.

In the context of this compound, the solvent can influence the equilibrium between the open-chain and the cyclic benzoboroxole form. Non-polar solvents may favor the intramolecularly cyclized form, while polar solvents can interact with the hydroxyl and boronic acid groups, potentially favoring the open-chain conformation. The stability of the final boronate ester complex with a diol is also solvent-dependent. The dielectric constant of the solvent can affect electrostatic interactions within the complex, and the ability of the solvent to accept or donate hydrogen bonds can influence the stability of the tetrahedral boronate ester. researchgate.net

Specificity and Selectivity in Target Binding for Boronic Acid Receptors

A key advantage of using boronic acids as receptors is their ability to exhibit specificity and selectivity towards different diol-containing molecules. This selectivity arises from a combination of factors, including the geometric and electronic complementarity between the boronic acid and the diol.

For this compound, in its more reactive benzoboroxole form, has shown remarkable selectivity for certain carbohydrates. nih.govacs.org Studies have demonstrated that benzoboroxoles preferentially bind to glycopyranosides with cis-3,4-diol arrangements, such as those found in galactopyranosides. nih.govacs.org The binding to glucopyranosides, which typically present a 4,6-diol unit for complexation, is weaker. nih.govacs.org This selectivity is attributed to the rigid structure of the benzoboroxole, which provides a well-defined binding pocket.

The binding affinity is also influenced by the presence of other functional groups on the diol that can participate in secondary interactions, such as hydrogen bonding, with the boronic acid receptor. nih.govacs.org These subtle interactions can significantly enhance the stability and selectivity of the complex. The ability to tune the structure of the boronic acid, for instance by introducing substituents on the phenyl ring, allows for the rational design of receptors with high selectivity for specific target molecules. rsc.org

Table 2: Association Constants (Ka) of Benzoboroxole with various Diols

Data for this table is based on studies of benzoboroxole, the cyclic form of this compound, which is the predominant and more reactive form under physiological conditions.

DiolAssociation Constant (Ka, M-1) at pH 7.4Binding SiteReference
Methyl α-D-galactopyranoside1600cis-3,4-diol nih.govacs.org
Methyl β-D-galactopyranoside550cis-3,4-diol nih.govacs.org
Methyl α-D-glucopyranoside404,6-diol nih.govacs.org
Methyl β-D-glucopyranoside254,6-diol nih.govacs.org

Advanced Applications in Chemical Sensing and Biosensing

Carbohydrate Recognition and Sensing Systems

The reversible covalent interaction between the boronic acid moiety and the cis-1,2- or 1,3-diols present in saccharides is the foundation of its use in carbohydrate sensing. The enhanced Lewis acidity of the benzoxaborole form of (2-(2-Hydroxyethyl)phenyl)boronic acid allows for effective binding at neutral pH, a significant advantage for biological applications.

While monoboronic acids typically exhibit a higher affinity for fructose (B13574), the unique structural properties of benzoxaboroles have been exploited to develop sensors with improved glucose recognition. Benzoxaborole-functionalized hydrogels, for instance, have demonstrated a greater binding affinity for glucose compared to analogous phenylboronic acid-based gels. bath.ac.ukacs.org This interaction, which causes the hydrogel to swell or change its optical properties, can be monitored for quantitative glucose detection. optica.orgbirmingham.ac.ukumons.ac.be

Nanoparticles modified with benzoxaborole have also been developed for glucose sensing at neutral pH. researchgate.net These systems often use a dye displacement assay, where the release of a pre-bound dye upon glucose binding provides a colorimetric or fluorescent signal. bath.ac.ukresearchgate.net Research has shown that sensors incorporating benzoxaborole can achieve binding constants for glucose suitable for monitoring in the physiologically relevant range. researchgate.net

Binding Constants of Benzoxaborole-Modified Nanoparticles with Sugars at pH 7.4
SaccharideBinding Constant (K) in M-1Reference
D-Glucose580 researchgate.net
D-Fructose2354 researchgate.net

Benzoxaboroles exhibit strong binding to various monosaccharides, including fructose and ribose. nih.govbath.ac.uk The affinity is typically highest for fructose, which is attributed to the favorable arrangement of cis-diols in its furanose form. mdpi.com While this inherent selectivity can be a challenge for discriminating between different sugars, researchers have developed sensor arrays to overcome this limitation. By using an array of different receptors, such as various fluorinated benzosiloxaboroles (analogs of benzoxaboroles), unique response patterns can be generated for each saccharide. nih.gov Subsequent analysis of these patterns allows for the clear discrimination of structurally similar sugars like fructose and ribose. nih.gov

Furthermore, specific molecular designs can tune selectivity. For example, a fluorescent sensor incorporating a tricarbocyanine dye and a boronic acid was shown to selectively recognize ribose and fructose within a narrow pH range of 7.8 to 8.3. nih.gov

Sialyl Lewis glycans are crucial biomarkers, as their terminal sialic acid residues are often overexpressed on the surface of cancer cells. nih.govacs.org Benzoboroxole-based receptors have proven to be highly effective for the recognition of these important structures. nih.govnih.gov Unlike many boronic acids that bind to the glycerol side chain of sialic acid, studies have unequivocally shown that benzoxaborole binds exclusively to the α-hydroxyacid group. nih.govacs.org

This specific interaction has been leveraged to create receptors with enhanced affinity and selectivity for sialic acid over other carbohydrates. By incorporating additional recognition sites, such as cationic hydrogen-bond donors, into the benzoboroxole scaffold, researchers have achieved a 4.5-fold increase in binding affinity through cooperative, multipoint recognition. nih.govacs.orgnih.gov This work opens avenues for developing diagnostic tools that can target cancer cells based on their glycan expression profile. nih.gov

Several key principles guide the design of advanced boronic acid sensors with tailored properties:

Intramolecular Coordination: The foundational principle for using this compound is the formation of the benzoxaborole ring. This intramolecular B-O coordination increases the Lewis acidity of the boron atom, lowering the pKa and enabling strong diol binding at physiological pH. acs.org

Multipoint Binding: For complex targets like glucose, which has multiple diol units, using two boronic acid moieties in a single sensor molecule can significantly enhance both affinity and selectivity. The spatial arrangement of these boronic acid groups is critical to match the distance between diol pairs on the target sugar. nih.govmdpi.com

Cooperative Recognition: For specific analytes like sialic acid, combining the boronic acid's covalent binding with non-covalent interactions (e.g., hydrogen bonding, electrostatic interactions) from other functional groups on the sensor leads to synergistic increases in binding strength and selectivity. nih.govacs.org

Sensor Arrays: Instead of relying on a single highly selective sensor, an array of cross-reactive sensors can be used. Each sensor in the array has a slightly different structure and interacts differently with each analyte, producing a unique fingerprint response that allows for the discrimination of multiple carbohydrates in a mixture. nih.gov

Fluorescent Sensing Modalities

Fluorescence is a highly sensitive signaling mechanism for boronic acid-based sensors. The binding of a saccharide to the boronic acid moiety alters the electronic properties of the boron atom (from sp² to sp³ hybridization), which in turn modulates the photophysical properties of a conjugated fluorophore. Common mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and excimer/exciplex formation. acs.orgnih.govbath.ac.uk

A wide array of fluorophores has been conjugated with boronic acids, including the benzoxaborole motif, to create sensors that operate across the visible and near-infrared (NIR) spectrum.

Pyrene: Water-soluble sensors have been developed where a diboronic acid receptor is linked to a pyrene fluorophore. Analyte binding induces the formation of aggregates that produce distinct excimer emissions, providing a signaling mechanism. acs.org

Coumarin: A coumarin fluorophore was incorporated into a diboronic acid structure to create a sensor that showed a detectable change in fluorescence intensity upon binding to glucose and fructose. acs.org

Naphthalene: Naphthalene-based probes have been synthesized for the detection of reactive oxygen species, demonstrating the versatility of conjugating this fluorophore to boronate esters. nih.gov

BODIPY (Boron-dipyrromethene): BODIPY dyes are known for their sharp emission peaks and high quantum yields. BODIPY-based sensors incorporating an ortho-substituted phenylboronic acid have been shown to bind glucose with a desirable strength for physiological monitoring. researchgate.net

Tricarbocyanine: To avoid autofluorescence from biological samples, researchers have developed long-wavelength probes. A zwitterionic, water-soluble sensor conjugating a tricarbocyanine dye with a boronic acid emits in the NIR region at 820 nm. This probe has been used for the detection of carbohydrates and for live cell labeling. acs.orgnih.gov

Examples of Fluorophore-Boronic Acid Conjugates and Their Properties
FluorophoreBoronic Acid TypeTarget Analyte(s)Emission Wavelength (nm)Signaling MechanismReference
Anthraceneo-(aminomethyl)phenylboronic acidSaccharides~420PET acs.org
PyreneDiboronic acidSaccharides~510-528 (excimer)Aggregation/Excimer acs.org
CoumarinDiboronic acidGlucose, FructoseNot specifiedFluorescence intensity change acs.org
BODIPYortho-fluorophenylboronic acidGlucose, FructoseNot specifiedFluorescence intensity change researchgate.net
TricarbocyanineMonoboronic acidFructose, Ribose, Glycoproteins820Fluorescence "Off-On" acs.orgnih.gov

Signal Transduction Mechanisms (e.g., Photoinduced Electron Transfer, Intramolecular Charge Transfer)

Signal transduction is a critical component of sensor design, converting the binding of an analyte into a measurable signal. In the context of fluorescent boronic acid-based sensors, two common mechanisms are Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).

Photoinduced Electron Transfer (PET) is a process where an electron is transferred from a donor to an excited-state fluorophore, resulting in the quenching of fluorescence. In many boronic acid-based PET sensors, a tertiary amine is positioned in proximity to the boronic acid moiety. In the absence of a diol-containing analyte, the lone pair of electrons on the nitrogen atom can quench the fluorescence of a nearby fluorophore through PET. Upon binding of a saccharide to the boronic acid, the Lewis acidity of the boron center increases, leading to a stronger interaction with the amine. This interaction lowers the energy of the amine's highest occupied molecular orbital (HOMO), inhibiting the PET process and restoring fluorescence. This "off-on" switching mechanism provides a clear signal for analyte detection.

Intramolecular Charge Transfer (ICT) involves a change in the electronic distribution within a molecule upon excitation. ICT sensors typically consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system. The boronic acid group can act as an electron-withdrawing moiety. When it binds to a diol, its electronic properties are altered, which in turn affects the ICT process and leads to a change in the fluorescence emission spectrum, such as a shift in wavelength or a change in intensity.

Long-Wavelength Emitting Boronic Acid Sensors

The development of fluorescent sensors that excite and emit at longer wavelengths (in the red and near-infrared regions) is highly desirable for biological applications. This is because longer wavelength light minimizes background fluorescence from biological samples, reduces light scattering, and allows for deeper tissue penetration.

One strategy to achieve long-wavelength emission is to incorporate fluorophores with extended π-conjugation systems into the sensor design. For instance, a sensor containing a tricarbocyanine dye and a boronic acid has been reported to have an emission maximum at 820 nm. This particular sensor was also noted for its water solubility, a crucial feature for biological sensing.

Despite the significant interest in long-wavelength probes, there is a lack of specific studies on the development and application of this compound in such sensor systems in the available literature.

Electrochemical Sensing Platforms Based on Boronic Acids

Electrochemical sensors offer a powerful alternative to optical methods, providing high sensitivity, low cost, and the potential for miniaturization. Boronic acids can be integrated into electrochemical platforms in several ways. One common approach is to immobilize a boronic acid derivative onto an electrode surface. The binding of a diol-containing analyte to the immobilized boronic acid can alter the electrochemical properties of the electrode, leading to a measurable change in current, potential, or impedance.

For instance, the binding of glucose to a diboronic acid derivative immobilized on an electrode has been shown to increase electron-transfer kinetics, resulting in an increased peak current and a decreased semicircle radius in Nyquist plots. Another approach involves the use of a redox-active group, such as ferrocene, incorporated into the boronic acid sensor. The binding of an analyte can modulate the redox potential of the ferrocene, providing a clear electrochemical signal.

While the use of boronic acids in electrochemical sensors is a well-established field, specific research on the application of this compound in such platforms is not described in the reviewed literature.

Detection of Other Biologically Relevant Analytes

The utility of boronic acid-based sensors extends beyond the detection of saccharides. Their reactivity with other biologically important molecules has led to the development of sensors for a range of analytes.

Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), play crucial roles in cellular signaling and are implicated in various diseases. Boronic acids and their esters can be oxidized by ROS, a reaction that can be harnessed for sensing applications. The cleavage of a boronate group from a fluorogenic molecule by ROS can lead to a change in fluorescence, signaling the presence of the analyte. For example, sensors have been developed that detect H₂O₂ through the oxidative cleavage of a boronate ester. The high reactivity of arylboronic acids towards peroxynitrite (ONOO⁻) also makes them suitable probes for this particular ROS.

No specific studies were found in the reviewed literature detailing the use of this compound for the detection of reactive oxygen species.

Catecholamines

Catecholamines, such as dopamine, norepinephrine, and epinephrine, are important neurotransmitters and hormones. Since they contain a cis-diol moiety, they can be recognized by boronic acids. This interaction has been exploited to develop sensors for their detection. Boronate affinity chromatography, which relies on the reversible formation of cyclic esters between boronic acids and cis-diols, has been used for the selective extraction and enrichment of catecholamines from biological samples. The binding of catecholamines to boronic acid-functionalized sensors can induce a colorimetric or fluorescent response.

The available scientific literature does not provide specific examples of this compound being used for the detection of catecholamines.

Development of Multi-Analyte and Array Sensing Systems

The inherent ability of boronic acids to interact with a wide range of diol-containing compounds has propelled the development of multi-analyte and array sensing systems. These systems leverage the principles of cross-reactive sensing, where a single sensor or an array of sensors provides a differential response to a variety of analytes, generating a unique "fingerprint" for each. This approach, often likened to an artificial chemical nose or tongue, allows for the identification and quantification of multiple analytes simultaneously. While direct research on "this compound" in multi-analyte arrays is not extensively documented in publicly available literature, its structural features as a phenylboronic acid derivative suggest its potential utility in such systems.

The core principle behind these sensor arrays is the differential binding affinity of the boronic acid moiety toward various analytes. mdpi.com Factors such as the pH of the medium and the specific structure of the analyte influence the binding equilibrium, leading to distinct changes in the sensor's optical or electrochemical properties. mdpi.com In the context of fluorescent sensor arrays, the interaction of different analytes with the boronic acid receptor can modulate the fluorescence intensity or wavelength in a unique manner.

A common strategy involves the use of a single fluorescent boronic acid derivative under varying conditions (e.g., different pH levels) or an array of different boronic acid-based sensors. mdpi.com The resulting pattern of responses is then analyzed using chemometric techniques such as Linear Discriminant Analysis (LDA) or Principal Component Analysis (PCA). mdpi.comresearchgate.net These statistical methods are adept at recognizing patterns within the complex datasets generated by the sensor array, enabling the classification and even quantification of the individual analytes present in a mixture. researchgate.net

For instance, a hypothetical sensor array incorporating "this compound" could be employed for the discrimination of various saccharides. The differential interaction of each saccharide with the boronic acid at a specific pH would result in a unique fluorescence response pattern.

Illustrative Research Findings for a Boronic Acid-Based Sensor Array

To illustrate the principle of a multi-analyte sensing array, consider a hypothetical system based on a fluorescent phenylboronic acid derivative for the discrimination of various saccharides. The fluorescence intensity of the sensor is measured upon interaction with different saccharides at a fixed concentration. The differential response, presented as the relative fluorescence change, generates a unique pattern for each saccharide.

AnalyteRelative Fluorescence Intensity Change (%)Binding Affinity (Ka, M-1)
D-Fructose854500
D-Galactose622800
D-Glucose451500
D-Mannose30900
Sucrose15450

This table presents hypothetical data for illustrative purposes to demonstrate the concept of differential analyte response in a boronic acid-based sensor array. The values are representative of typical trends observed in such systems.

The data in the table showcases how a single boronic acid sensor can produce a distinct response for different saccharides. This unique response pattern can then be used for analyte identification through pattern recognition algorithms. The development of such array-based systems holds significant promise for applications in medical diagnostics, food quality control, and environmental monitoring, where the rapid and simultaneous detection of multiple analytes is crucial. The exploration of "this compound" and similar derivatives in these advanced sensing platforms represents a promising avenue for future research.

Integration of Boronic Acids into Functional Materials and Nanostructures

Boronic Acid-Functionalized Polymer Gels and Hydrogels

Polymer gels and hydrogels functionalized with boronic acid groups represent a major class of smart materials. nih.gov These three-dimensional polymer networks, which can absorb large amounts of water, are rendered environmentally sensitive by the inclusion of boronic acid moieties. The fundamental principle lies in the formation and dissociation of boronate ester crosslinks. When a polymer is functionalized with (2-(2-Hydroxyethyl)phenyl)boronic acid, it can be crosslinked by adding a polyol (a molecule with multiple diol groups), or it can interact with diol-containing molecules in its environment.

The ortho position of the 2-hydroxyethyl group in this compound is particularly significant. It can form a five-membered intramolecular ring with the adjacent boronic acid group. This intramolecular coordination can lower the pKa of the boronic acid, making it more effective at binding diols under neutral or physiological pH conditions compared to unsubstituted phenylboronic acid, which typically has a pKa between 8 and 9. rsc.orgwikipedia.org

Glucose-Responsive Hydrogels and Their Reversible Binding Properties

A primary application of boronic acid-functionalized hydrogels is in the development of glucose-sensing systems, often for diabetes management. mdpi.com The reversible binding of boronic acid to cis-1,2 or cis-1,3 diols is highly specific, and glucose is a key biological diol. nih.gov When a hydrogel containing this compound is exposed to glucose, the glucose molecules compete for the boronic acid sites, leading to a change in the hydrogel's crosslinking density. nih.gov

This interaction can manifest in two main ways:

Swelling: If the hydrogel is crosslinked by boronate-diol bonds, the addition of free glucose can break these crosslinks, causing the gel to swell or dissolve. Conversely, if the boronic acid is pendant on the polymer chains, binding with glucose increases the number of charged boronate species, leading to increased electrostatic repulsion and osmotic pressure, which causes the hydrogel to swell. nih.gov

Shrinking: In some systems, glucose can act as a linker between two boronic acid groups, forming a glucose–bis(boronate) complex. nih.gov This can increase the crosslinking density and cause the hydrogel to shrink. nih.gov

The reversible nature of the boronic acid-glucose interaction is critical. nih.gov As glucose concentration decreases, the boronate-glucose complexes dissociate, and the hydrogel returns to its original state. This responsiveness allows for the design of materials that can, for example, release insulin (B600854) in a controlled manner when blood glucose levels are high. rsc.orggeorganics.sk

Table 1: Representative Glucose-Responsive Behavior of a Phenylboronic Acid (PBA)-Based Hydrogel System (Illustrative Data)
Glucose Concentration (mg/dL)Swelling Ratio (%)Associated State
0 (Normal)100Baseline crosslinking
100 (Normal)150Moderate swelling due to glucose binding
400 (Hyperglycemic)250Significant swelling due to high glucose binding

Note: This table presents illustrative data based on the general principles of PBA-glucose interactions described in the literature. mdpi.comnih.gov The swelling ratio is a relative measure of the change in hydrogel volume in response to glucose.

Self-Healing Polymer Systems

The same dynamic covalent chemistry that enables glucose responsiveness also imparts self-healing capabilities to these materials. rsc.orgelsevierpure.com Boronate ester bonds are constantly breaking and reforming at equilibrium. nih.gov When a hydrogel crosslinked by these bonds is cut or damaged, the polymer chains at the fractured surfaces can still reach each other. Given time and appropriate conditions (like neutral pH), new boronate ester bonds will form across the interface, repairing the damage and restoring the material's integrity. nih.govitu.edu.tr

Injectable hydrogels are a key application of this property. nih.gov A hydrogel can be subjected to high shear stress (e.g., by being forced through a syringe), which breaks the dynamic crosslinks and causes the gel to flow like a liquid (shear-thinning). nih.govcapes.gov.br Once injected, the stress is removed, and the boronate ester crosslinks rapidly reform, allowing the hydrogel to solidify again in situ. nih.gov This self-healing is crucial for biomedical applications like drug delivery depots and scaffolds for tissue engineering. rsc.orgcapes.gov.br The intramolecular coordination of this compound can influence the kinetics of this bond exchange, potentially allowing for fine-tuning of the healing time and mechanical properties of the resulting polymer system.

Nanoparticle-Boronic Acid Conjugates for Enhanced Sensing and Delivery

The principles of boronic acid chemistry can be extended to the nanoscale by functionalizing nanoparticles with this compound. researchgate.net These conjugates combine the high surface area and unique physical properties of nanoparticles with the specific targeting capabilities of boronic acid. Such systems are being developed for highly sensitive biosensors and targeted drug delivery vehicles. mdpi.com

By attaching this compound to the surface of gold nanoparticles, magnetic nanoparticles, or polymer nanoparticles, sensors can be designed to detect saccharides and glycoproteins. researchgate.netnih.gov Binding of the target analyte to the nanoparticle surface can induce a measurable change, such as:

Aggregation: The analyte may bridge multiple nanoparticles, causing them to aggregate and leading to a change in the solution's color or a shift in its plasmon resonance peak.

Electrochemical Signal: If the nanoparticles are used to modify an electrode, the binding event can alter the local electrochemical environment, producing a detectable signal. mdpi.com

Magnetic Resonance Signal: When conjugated to magnetic nanoparticles, the binding of a target can alter the magnetic properties or relaxation times, which can be detected via magnetic resonance imaging (MRI). researchgate.netillinois.edu

In drug delivery, nanoparticles functionalized with this compound can be used to target cells that overexpress specific glycoproteins, such as sialic acids on the surface of many cancer cells. mdpi.com Furthermore, pH-responsive drug delivery systems can be designed where a therapeutic agent is linked to the nanoparticle via a boronate ester bond, which remains stable at physiological pH but cleaves in the acidic microenvironment of a tumor or within a cell's endosome, releasing the drug at the target site. acs.org

Quantum Dot-Boronic Acid Hybrid Systems

Quantum dots (QDs) are semiconductor nanocrystals with remarkable optical properties, including high brightness, photostability, and size-tunable fluorescence. mdpi.com Hybrid systems that combine QDs with boronic acids are being explored for advanced fluorescent sensing applications. mdpi.comnih.gov While specific research utilizing this compound is not prominent, the general strategy involves attaching the boronic acid moiety to the QD surface, either directly or through a polymer coating. nih.gov

The operating principle of such a hybrid sensor often relies on fluorescence resonance energy transfer (FRET) or other quenching mechanisms. For instance, a fluorescent dye that binds to the boronic acid could act as a quencher for the QD's fluorescence. When a target analyte like glucose is introduced, it displaces the dye, restoring the QD's fluorescence. This "turn-on" signal provides a highly sensitive detection method. The unique binding characteristics of this compound could potentially be used to tune the sensor's response to specific pH ranges or analyte concentrations.

Thin Films and Surface-Immobilized Boronic Acid Constructs

Immobilizing this compound onto surfaces creates functional thin films for a variety of applications, most notably in the field of biosensors. researchgate.net By creating a monolayer or a thin polymer film of boronic acid on a substrate (such as a gold surface, silicon wafer, or the gate of a field-effect transistor), a highly sensitive and reusable sensor can be fabricated. researchgate.net

When the immobilized boronic acid binds to a target diol like glucose, the properties of the surface change. This change can be detected by various means, including:

Surface Plasmon Resonance (SPR): The binding of an analyte changes the refractive index at the surface, which is detected by SPR.

Quartz Crystal Microbalance (QCM): The mass of the bound analyte adds to the mass of the sensor crystal, changing its resonance frequency.

Electrochemical Methods: The binding event can alter the capacitance or impedance of the surface, providing a direct electronic readout. researchgate.net

These surface-immobilized constructs are attractive for creating reusable, real-time sensors for monitoring glucose or detecting specific glycoprotein (B1211001) biomarkers for disease diagnostics.

Applications in Chemical Biology and Biotechnology

Molecular Probes for Biological Labeling

(2-(2-Hydroxyethyl)phenyl)boronic acid serves as a foundational structure for the design of molecular probes for biological labeling. The core principle lies in the phenylboronic acid group's capacity to react with cis-diol groups present in many biological molecules, such as saccharides, to form stable cyclic esters. nih.gov This interaction is leveraged to tag and detect specific targets.

Boronate-based molecular probes are recognized as highly effective for the detection and measurement of biological oxidants like peroxynitrite and hydroperoxides. nih.gov These probes are often designed as fluorogenic sensors, where the interaction between the boronic acid group and its target analyte induces a change in fluorescence, allowing for visualization and quantification. nih.gov To enhance their utility in biological systems, the boronic acid moiety is frequently incorporated into larger, more complex structures. For instance, peptide-based fluorescent sensors functionalized with phenylboronic acid have been developed as water-soluble and biocompatible agents for the targeted imaging of cancer cells. nih.govnih.gov These advanced probes combine the specific targeting capability of boronic acid with the favorable biological properties of peptides. mdpi.com

Strategies for Protein Manipulation and Modification via Boronic Acid Interactions

The reversible covalent bonding of boronic acids extends to interactions with specific amino acid side chains, providing a powerful strategy for protein manipulation and modification. mdpi.com This has been harnessed for applications such as non-covalent protein labeling and the development of synthetic lectin mimetics.

One strategy involves the formation of stable, neutral tetrahedral complexes between phenylboronic acid (PBA) and amino phenolic compounds. nih.gov This complexation can significantly enhance the fluorescence of a dye and increase its binding affinity to a protein, such as bovine serum albumin, facilitating efficient non-covalent labeling. nih.gov For example, the binding constant of the fluorescent probe 5-amino-2-(2'-hydroxyphenyl)-1H-benzimidazole to a protein was shown to increase from approximately 2 x 10⁴ M⁻¹ to 1.2 x 10⁶ M⁻¹ when complexed with a strong boronic acid. nih.gov

Furthermore, phenylboronic acid can be conjugated to proteins to create lectin mimetics. Lectins are natural glycan-binding proteins, but synthetic mimetics can offer advantages in stability and design flexibility. csuohio.edu In one study, bovine serum albumin (BSA) was conjugated with 3-aminophenylboronic acid in a controlled manner. The resulting BSA-PBA conjugates acted as multivalent lectin mimetics, demonstrating the ability to bind to cell surface glycans on macrophages. csuohio.edu

Research FindingMethodologyApplication
Phenylboronic acid forms stable complexes with amino phenolic dyes. nih.govComplexation of PBA with a fluorescent dye (HPBI derivative). nih.govEnhances dye fluorescence and increases its binding affinity to proteins for non-covalent labeling. nih.gov
BSA-PBA conjugates act as lectin mimetics. csuohio.eduCovalent conjugation of 3-aminophenylboronic acid to bovine serum albumin (BSA). csuohio.eduCreates synthetic molecules for recognizing and binding to cell surface glycans. csuohio.edu
Boronic acids can mediate N-terminal peptide modifications. mdpi.comReaction of 2-formylphenylboronic acid (2-FPBA) with an N-terminal L-2,3-diaminopropionic acid (L-Dap). mdpi.comForms a rapidly reversible and chemoselective imidazolidino boronate (IzB) complex for specific peptide labeling. mdpi.com

Affinity Chromatography and Separation Techniques for Glycans and Diol-Containing Biomolecules

Boronate affinity chromatography (BAC) is a powerful technique that utilizes immobilized boronic acids to separate and purify molecules containing cis-diol groups, such as glycans, glycoproteins, and catecholamines. nih.govtrinitybiotech.com The separation is based on the formation of reversible covalent complexes between the boronic acid ligand and the diol-containing analyte in an alkaline aqueous solution, and the subsequent dissociation of these complexes in an acidic environment. nih.gov

Phenylboronic acid and its derivatives are commonly used as the affinity ligands in these applications. trinitybiotech.com The support matrix, such as porous polymer beads, is functionalized with the boronic acid. trinitybiotech.com When a sample mixture, like a blood hemolysate, is passed through the column, glycated proteins are retained by forming complexes with the boronate, while non-glycated components pass through. trinitybiotech.com The retained glycated proteins can then be eluted by changing the pH or by using a competing diol-containing buffer. trinitybiotech.com This method is highly valued for its ability to separate molecules based on specific glycation, free from common interferences like hemoglobin variants that can affect other methods. trinitybiotech.com BAC has proven effective for enriching low-abundance non-enzymatically glycated peptides from complex biological samples prior to mass spectrometry analysis. psu.edu

FeatureDescriptionReference
Principle Reversible covalent bond formation between boronic acid and cis-diol groups of target biomolecules. nih.govtrinitybiotech.com
Stationary Phase A solid support (e.g., porous polymer, silica) with a bonded boronate, such as phenylboronic acid. trinitybiotech.com
Binding Conditions Alkaline aqueous solution promotes the formation of the boronate-diol complex. nih.gov
Elution Conditions Acidic aqueous solution or a competitive eluent displaces the bound biomolecule. nih.govtrinitybiotech.com
Applications Separation of glycated proteins (e.g., HbA1c), glycoproteins, ribonucleotides, and catecholamines. trinitybiotech.compsu.edu

Cellular and Subcellular Imaging Applications

Boron Neutron Capture Therapy (BNCT) is a binary cancer therapy that relies on the selective accumulation of a stable boron-10 (B1234237) (¹⁰B) isotope in tumor cells. elsevierpure.com The success of BNCT depends on delivering a sufficient quantity of ¹⁰B to cancer cells. elsevierpure.com Therefore, methods to visualize the amount and localization of these boron-containing agents within cells are crucial for developing and optimizing BNCT agents. nih.gov

Fluorescence sensors that specifically target boronic acids have been developed for this purpose. nih.gov These sensors exhibit a marked increase in fluorescence upon reacting with boronic acids. nih.gov For instance, a fluorescent probe known as BTTQ, based on a 2-(2-hydroxyphenyl)benzothiazole (B1206157) structure, was designed to react rapidly with boronic acid-containing compounds, including the cyclic monoester of 2-(hydroxymethyl)phenylboronic acid, which is a close structural analog of the cyclic form of this compound. mdpi.comnih.gov Such probes allow for the efficient imaging of boron-containing agents in living cells, aiding in the development of next-generation agents for BNCT. nih.govmdpi.com

The surfaces of cancer cells often exhibit aberrant glycosylation, with an overexpression of specific glycans such as sialic acids (e.g., sialyl Lewis X or sLeˣ). nih.govnih.gov These glycans serve as important biomarkers and targets for cancer diagnosis. Phenylboronic acid's ability to selectively bind to these cell-surface glycans makes it an ideal component for targeted probes. nih.govnih.gov

Researchers have designed boronic acid-functionalized peptide-based fluorescent sensors (BPFSs) for the in situ recognition of cancer-associated glycans and targeted imaging of cancer cells. nih.govcore.ac.uk One such sensor, BPFS1, was shown to specifically recognize the sLeˣ glycan on the surface of human hepatic cancer cells (HepG2). nih.gov By integrating the phenylboronic acid moiety into a peptide backbone that also contains a fluorescent reporter (anthracene) and a cancer-targeting sequence (RGD), the sensor could selectively label and image the target cancer cells. nih.gov

Cell LineProbe UsedObservationSignificance
HepG2 (Human Hepatic Cancer)BPFS1 (Boronic acid-functionalized peptide sensor)Time-dependent increase in fluorescence intensity upon incubation. core.ac.ukDemonstrates specific recognition and labeling of cell-surface sLeˣ by the phenylboronic acid group. nih.govcore.ac.uk
HepG2 (Human Hepatic Cancer)BPFS1 analogue (without boronic acid)Very low fluorescence intensity observed. core.ac.ukConfirms that the boronic acid moiety is essential for the targeted binding to cell-surface glycans. core.ac.uk

Development of Biocompatible Boronic Acid Probes forIn VitroStudies

For in vitro applications involving live cells, the biocompatibility of molecular probes is paramount. Probes must be non-toxic and functional in aqueous biological environments. A key strategy to achieve this is to incorporate the phenylboronic acid functional group into larger, inherently biocompatible molecular scaffolds. mdpi.com

Peptides are an excellent choice for this purpose due to their good water-solubility, biocompatibility, and low toxicity. nih.govmdpi.com Similarly, polyethyleneimine (PEI) based nanogels functionalized with phenylboronic acid have been developed as platforms with good cell viability for targeted imaging. nih.gov A significant challenge for boronic acids in biological contexts is their susceptibility to oxidation. nih.gov Research into enhancing their stability has shown that derivatives like benzoxaborinine, the cyclic analog of this compound, are stable in water. nih.gov This inherent stability, combined with the ability to form reversible covalent bonds with saccharides and proteins, makes it a promising building block for robust and biocompatible probes for in vitro studies. nih.gov

Future Perspectives and Challenges in Boronic Acid Research

Rational Design of Highly Selective and Sensitive Boronic Acid Sensors

The design of boronic acid-based sensors with high selectivity and sensitivity is a primary focus of current research. acs.org A key strategy involves the rational design of the molecular structure to enhance binding affinity and specificity for a particular analyte. For instance, the creation of bis-boronic acid derivatives, where two boronic acid moieties are precisely positioned, has shown to significantly improve glucose selectivity compared to fructose (B13574). acs.org The spacing and orientation of these groups are crucial; an ortho-substituted phenylene linker can impose torsional constraints that favor the binding of glucose. acs.org

Fluorescence-based sensing is a common approach, with mechanisms such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and internal charge transfer (ICT) being widely utilized. acs.org In a typical PET sensor, the binding of an analyte to the boronic acid receptor alters the electronic properties of the molecule, leading to a change in fluorescence. acs.orgnih.gov For example, the interaction can disrupt the quenching of a nearby fluorophore by the nitrogen atom in an aminomethylphenylboronic acid structure, resulting in a "turn-on" fluorescence signal. acs.orgnih.gov

Future design efforts are aimed at developing sensors that operate effectively at physiological pH and can be used for in vivo imaging. acs.org This includes the incorporation of water-solubilizing groups and the use of near-infrared (NIR) fluorophores to minimize background autofluorescence from biological tissues. acs.orgacs.org The development of sensor arrays, or "artificial tongues," using boronic acid-containing thin films with anionic dyes, allows for the differential sensing of various saccharides through colorimetric changes. nih.gov

Sensor Design StrategyTarget AnalyteKey Feature
Bis-boronic acid with ortho-phenylene linkerGlucoseEnhanced selectivity over fructose due to optimized spacing. acs.org
Anthracene-based bis-boronic acid peptide conjugateSialyl Lewis XHigh specificity for cell-surface glycans on cancer cells. nih.gov
Pyrene-boronic acid derivativeGlucoseForms highly ordered and fluorescent 2:1 conjugates. nih.gov
Boronic acid-appended bullvaleneMultiple isomersCreates a self-contained sensor array. nih.gov
Tricarbocyanine-derived boronic acidGeneral diolsWater-soluble and operates at physiological pH with NIR emission. acs.org

Expanding the Scope of Analytes for Boronic Acid Recognition

While the recognition of saccharides, particularly glucose, has been the most extensively studied application of boronic acids, there is a growing effort to expand their use for detecting a wider range of biologically and environmentally important analytes. nih.govmdpi.comacs.org The fundamental interaction involves the formation of reversible covalent bonds with compounds containing 1,2- or 1,3-diols. rsc.org

This capability has been leveraged to develop sensors for:

Catecholamines: These neurotransmitters contain a catechol moiety that binds readily with boronic acids.

Reactive Oxygen Species (ROS): Certain boronic acids can react with ROS like hydrogen peroxide, leading to a measurable signal. acs.orgacs.org

α-Hydroxy Acids and Amino Acids: These molecules are also targets for boronic acid recognition. mdpi.com

Nucleotides: The ribose unit in nucleotides like adenosine (B11128) triphosphate (ATP) contains a diol suitable for binding. acs.orgacs.org

Fluoride and Cyanide Ions: Boronic acids have been shown to interact with these anions. mdpi.com

Glycoproteins and Glycopeptides: The selective separation and detection of these complex biomolecules are crucial areas of research. acs.orgnih.gov

The development of "sandwich" assays and boronate-affinity-based surface molecularly imprinted polymers (MIPs) are strategies being explored to improve the selectivity for complex targets like glycoproteins. nih.gov Furthermore, boronic acid-functionalized nanomaterials are being used to amplify signals in electrochemical biosensors, enhancing the detection of analytes like microRNAs. nih.gov The challenge lies in designing boronic acid receptors with sufficient specificity to distinguish between structurally similar analytes in complex biological mixtures. nih.govmdpi.com

Analyte ClassExampleSignificance
SaccharidesGlucose, Fructose, RiboseDiabetes monitoring, metabolic studies. nih.govnih.gov
CatecholaminesDopamineNeurotransmitter sensing. researchgate.net
Reactive Oxygen SpeciesHydrogen PeroxideCellular stress and disease biomarker. acs.orgacs.org
NucleotidesAdenosine Triphosphate (ATP)Cellular energy currency. acs.orgacs.org
GlycoproteinsProstate-Specific Antigen (PSA)Cancer biomarker detection. nih.gov
Metal IonsCopper (Cu²⁺)Environmental and biological monitoring. acs.org

Development of Advanced Materials with Integrated Boronic Acid Functionality

The incorporation of boronic acid moieties into polymers and nanomaterials is leading to the development of advanced materials with unique, stimuli-responsive properties. acs.orgacs.org These materials can respond to changes in pH, the presence of saccharides, or reactive oxygen species, making them suitable for a variety of biomedical and industrial applications. acs.orgacs.org

Hydrogels: Boronic acid-containing hydrogels are a major area of research. acs.orgnih.gov These are typically formed by cross-linking a polymer containing boronic acid groups with a polymer containing diol groups, such as polyvinyl alcohol (PVA). acs.orgnih.gov The dynamic and reversible nature of the boronate ester bond gives these hydrogels properties like self-healing, injectability, and viscoelasticity. nih.gov A key application is in the development of glucose-responsive systems for controlled insulin (B600854) delivery. acs.orgnih.gov In the presence of glucose, competitive binding disrupts the hydrogel network, leading to swelling and the release of encapsulated insulin. acs.orgresearchgate.net

Nanomaterials: Functionalizing nanomaterials like carbon dots, graphene quantum dots, and gold nanoparticles with boronic acids creates versatile platforms for sensing, imaging, and therapy. acs.orgnih.govnih.gov Boronic acid-modified carbon dots have been used as nanosensors for catechol and for multicolor cell staining. nih.gov These nanomaterials offer high surface areas for loading boronic acid receptors and can act as signal amplifiers in biosensors. nih.gov

Polymeric Micelles and Assemblies: Small molecules containing boronic acids can self-assemble into higher-order structures like micelles. acs.org These have been explored for drug delivery applications, where the material can disassemble and release its therapeutic cargo in response to specific biological triggers like elevated glucose or ROS levels. acs.org

Material TypeFunctionalityPotential Application
HydrogelsGlucose-responsive swelling/dissociationControlled insulin delivery. acs.orgnih.gov
Nanoparticles (e.g., Carbon Dots)Fluorescence sensing, cell targetingBioimaging and biosensing. acs.orgnih.gov
Polymeric MicellesStimuli-responsive drug releaseTargeted cancer therapy. acs.org
Modified Surfaces (e.g., Electrodes)Analyte capture and signal transductionElectrochemical biosensors. acs.orgnih.gov

Translating Academic Research into Broader Scientific Applications

The unique properties of boronic acids have led to their application in a wide array of fields, moving beyond fundamental research towards practical uses. nih.govnih.gov In medicinal chemistry, the introduction of a boronic acid group into a molecule can modify its selectivity and pharmacokinetic properties. nih.gov This has been successfully demonstrated with the anticancer drug Bortezomib. nih.govmdpi.com

Key application areas include:

Chromatography and Separations: Solid phases modified with phenylboronic acid have long been used for the chromatographic separation of diol-containing molecules, such as glycoproteins and nucleotides. nih.govmdpi.com

Drug Delivery: Boronic acid-functionalized systems are being developed for targeted and stimuli-responsive drug delivery. acs.orgacs.org For example, they can be designed to target sialic acid, which is often overexpressed on the surface of cancer cells. nih.govacs.org

Biomedical Diagnostics: The development of boronic acid-based sensors for continuous glucose monitoring is a major goal, with applications such as glucose-sensing contact lenses being explored. nih.gov

Cell Capture and Culture: Boronic acid-functionalized surfaces can be used to selectively capture and culture specific cell types based on the glycans present on their surface. acs.org

Antiviral and Antibacterial Agents: Boronic acid derivatives are being investigated for their potential as therapeutic agents against viruses like HIV and as antibacterial agents. nih.govacs.orgacs.org

The translation of these technologies requires overcoming challenges related to scalability, stability, and regulatory approval. However, the versatility of boronic acid chemistry continues to drive innovation in these applied fields. nih.govacs.org

Overcoming Limitations in Aqueous Media and Physiological Conditions

A significant challenge in the application of boronic acids, particularly in biological contexts, is their behavior in aqueous media at physiological pH (around 7.4). acs.orgnih.gov The reactivity of boronic acids is pH-dependent. They exist in an equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form. researchgate.netnih.gov The tetrahedral form generally exhibits stronger binding to diols. researchgate.net

Most simple arylboronic acids have a pKa around 9, meaning that at physiological pH, they are predominantly in the less reactive neutral form. acs.orgnih.gov This leads to weaker binding affinities and less stable boronate esters, which is a major hurdle for developing effective sensors and drug delivery systems that operate in the body. nih.gov

Strategies to overcome this limitation include:

Lowering the pKa: The introduction of electron-withdrawing groups onto the phenyl ring of the boronic acid can lower its pKa, increasing the population of the more reactive tetrahedral form at physiological pH. acs.org For instance, introducing a cyano (-CN) group can enhance the affinity for diols. acs.org

Intramolecular Coordination: Designing molecules where a nearby Lewis base (like an amine) can coordinate with the boron atom stabilizes the tetrahedral state, effectively lowering the pKa and improving binding. acs.orgnih.gov

Improving Oxidative Stability: Boronic acids are susceptible to oxidation by reactive oxygen species (ROS) present in biological environments, which can lead to their degradation. pnas.org One innovative approach to enhance stability is the creation of a "boralactone," where an intramolecular carboxyl group protects the boron center, increasing its resistance to oxidation by several orders of magnitude. pnas.org

Kinetic Considerations: The speed at which boronic acids bind to sugars can vary, with some reactions taking several minutes to reach equilibrium at dilute concentrations. nih.gov Understanding and optimizing these kinetics is crucial for applications requiring real-time monitoring. nih.gov

Addressing these challenges through rational chemical design is essential for unlocking the full potential of boronic acids in physiological applications. nih.govpnas.org

Q & A

Basic Question

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
  • Degradation markers : Monitor boroxine formation (cyclic trimer) via FT-IR (B–O stretches at 1350–1400 cm⁻¹) or NMR (disappearance of –B(OH)2 signals) .

Advanced Question Q. How can computational models predict mutagenicity risks associated with this compound impurities?

  • In silico tools : Use Derek Nexus or Toxtree to assess structural alerts (e.g., boronic acid moieties binding DNA).
  • QSAR models : Correlate impurity concentrations (<1 ppm) with Ames test outcomes to establish safety thresholds .

What biological activities have been reported for this compound derivatives?

Advanced Question

  • Anticancer agents : Derivatives like 13c (IC50 = 0.48 μM) inhibit tubulin polymerization by mimicking combretastatin A-4, inducing apoptosis in Jurkat cells .
  • Saccharide sensing : Hydroxyethyl enhances binding to glucose via boronate-diol complexes, enabling fluorescent glucose sensors with LODs <10 μM .

Q. Methodological Focus Table

Challenge Solution Key References
Low coupling efficiencyPd/XPhos catalysts, TBAB additives
Boroxine formationLow-temperature storage, anhydrous conditions
Mutagenicity risk mitigationComputational modeling, impurity control <1 ppm
EnantiocontrolChiral diol auxiliaries, Rh-catalyzed rearrangements

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.